molecular formula C₂₃H₁₉D₃O₆ B1156872 Barbigerone-d3

Barbigerone-d3

Cat. No.: B1156872
M. Wt: 397.44
Attention: For research use only. Not for human or veterinary use.
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Description

Barbigerone-d3 is a deuterated analog of barbigerone, a naturally occurring isoflavone derivative. Deuterated compounds like this compound are synthesized by replacing three hydrogen atoms with deuterium (²H or D), enhancing their utility in analytical chemistry and pharmacological research. These compounds are critical as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling minimizes interference and improves quantification accuracy .

This compound is marketed as a high-purity standard (250 mg for 9,788.00 €), reflecting its specialized role in research .

Properties

Molecular Formula

C₂₃H₁₉D₃O₆

Molecular Weight

397.44

Synonyms

8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one-d3;  Ionchocarpusone-d3;  Lonchocarpusone-d3

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Deuterium Positions Primary Application Price (per mg)
This compound C₁₉H₁₇D₃O₅* Hydroxyl/Methoxy Analytical Standard (MS/NMR) 39.15 €
1-Bromo-3,5-dichloro-d3 C₆H₂BrCl₂D₃ Aromatic Ring GC/MS Internal Standard 9.40 €
Flurbiprofen-d3 C₁₅H₁₃D₃F O₂ Methyl Groups Drug Metabolism Studies Variable
Benzofurannone derivative C₁₅H₁₂O₃ None Bioactive Compound Research N/A

*Inferred based on isoflavone structure.

Research Findings and Implications

  • Cost-Benefit Analysis : this compound’s high cost reflects its niche application in precision analytics, whereas cheaper deuterated standards (e.g., 1-Bromo-3,5-dichlorobenzene-d3) cater to high-throughput environmental testing .
  • Structural vs.
  • Deuteration Strategies : Position-specific deuteration in this compound and Flurbiprofen-d3 underscores the importance of tailored synthesis for minimizing isotopic effects in assays .

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